Trichloro[(3-methylphenyl)methyl]silane
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Overview
Description
Trichloro[(3-methylphenyl)methyl]silane is an organosilicon compound with the chemical formula C8H9Cl3Si. It is a derivative of silane, where the silicon atom is bonded to three chlorine atoms and one (3-methylphenyl)methyl group. This compound is known for its reactivity and is used as a precursor in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro[(3-methylphenyl)methyl]silane can be synthesized through the direct reaction of chloromethylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of chloromethylsilane with 3-methylphenyl compounds in the presence of a copper catalyst at elevated temperatures. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Trichloro[(3-methylphenyl)methyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Alcoholysis: Reaction with alcohols results in the formation of alkoxysilanes and hydrochloric acid.
Reduction: Reduction with alkali metals can produce highly crosslinked polysilane materials.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols (e.g., methanol): For alcoholysis reactions.
Alkali Metals (e.g., sodium): For reduction reactions.
Major Products
Silanols: Formed during hydrolysis.
Alkoxysilanes: Formed during alcoholysis.
Polysilanes: Formed during reduction.
Scientific Research Applications
Trichloro[(3-methylphenyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The reactivity of trichloro[(3-methylphenyl)methyl]silane is primarily due to the presence of the chlorosilane group. This group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as water or alcohols. The resulting silanol or alkoxysilane products can further react to form stable siloxane bonds, which are crucial in various applications.
Comparison with Similar Compounds
Similar Compounds
Methyltrichlorosilane (CH3SiCl3): Similar in structure but with a methyl group instead of a (3-methylphenyl)methyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of a (3-methylphenyl)methyl group.
Trichlorosilane (HSiCl3): Lacks the organic substituent, making it more reactive.
Uniqueness
Trichloro[(3-methylphenyl)methyl]silane is unique due to the presence of the (3-methylphenyl)methyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring stable organosilicon compounds with tailored reactivity.
Properties
CAS No. |
36147-59-8 |
---|---|
Molecular Formula |
C8H9Cl3Si |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
trichloro-[(3-methylphenyl)methyl]silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
UTTMPFJDBFOFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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